molecular formula C10H14N2O2 B2502623 3-((Furan-2-ylmethyl)amino)-1-methylpyrrolidin-2-one CAS No. 1343961-63-6

3-((Furan-2-ylmethyl)amino)-1-methylpyrrolidin-2-one

Cat. No.: B2502623
CAS No.: 1343961-63-6
M. Wt: 194.234
InChI Key: QFNKDKOFXQFPAJ-UHFFFAOYSA-N
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Description

3-((Furan-2-ylmethyl)amino)-1-methylpyrrolidin-2-one is an organic compound that features a furan ring attached to a pyrrolidinone structure via a methylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Furan-2-ylmethyl)amino)-1-methylpyrrolidin-2-one typically involves the reaction of furan-2-ylmethylamine with 1-methylpyrrolidin-2-one under specific conditions. One common method involves the use of coupling reagents such as DMT/NMM/TsO− or EDC in a microwave reactor. The reaction conditions, including solvent choice and reaction time, are optimized to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization or flash chromatography ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-((Furan-2-ylmethyl)amino)-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include various furan derivatives, reduced amine compounds, and substituted furan compounds.

Scientific Research Applications

3-((Furan-2-ylmethyl)amino)-1-methylpyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((Furan-2-ylmethyl)amino)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    N-(Furan-2-ylmethyl)-1H-indole-3-carboxamide: Another furan derivative with potential anticancer properties.

    Furan-2-ylmethyl furan-2-carboxylate: A compound with similar synthetic routes and applications.

Uniqueness

3-((Furan-2-ylmethyl)amino)-1-methylpyrrolidin-2-one is unique due to its specific combination of a furan ring and a pyrrolidinone structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(furan-2-ylmethylamino)-1-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-12-5-4-9(10(12)13)11-7-8-3-2-6-14-8/h2-3,6,9,11H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNKDKOFXQFPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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